molecular formula C21H30O4 B114167 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Cat. No.: B114167
M. Wt: 346.5 g/mol
InChI Key: LGIPMFCHTFFLFR-PRYZLTTQSA-N
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Scientific Research Applications

Chemistry: Lu 40-545 D5 is used as a stable isotope-labeled compound in various chemical studies. It helps in understanding reaction mechanisms and tracing molecular pathways.

Biology: In biological research, Lu 40-545 D5 is used to study metabolic pathways and enzyme interactions. Its deuterium labeling allows for precise tracking of the compound within biological systems.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in developing new therapeutic agents and improving existing ones.

Industry: Lu 40-545 D5 is used in the development of new materials and chemical processes. Its unique properties make it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lu 40-545 D5 involves the deuteration of 5-Hydroxy PropafenoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Lu 40-545 D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and yield of the final product. Quality control measures are implemented to maintain the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions: Lu 40-545 D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce various deuterium-labeled alcohols .

Comparison with Similar Compounds

    5-Hydroxy Propafenone: The non-deuterated version of Lu 40-545 D5.

    5-Hydroxy Propafenone-d6 hydrochloride: Another deuterium-labeled derivative with six deuterium atoms.

Uniqueness: Lu 40-545 D5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and traceability of the compound, making it valuable for detailed studies in various fields .

Properties

IUPAC Name

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIPMFCHTFFLFR-PRYZLTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 2
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 3
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 4
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 5
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 6
13,14-dehydro-15-cyclohexyl Carbaprostacyclin

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